3-Bromo-4-cyanobenzoic acid
Overview
Description
3-Bromo-4-cyanobenzoic acid is an organic compound with the molecular formula C8H4BrNO2. It is a white crystalline solid that is soluble in common organic solvents. This compound is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing 3-Bromo-4-cyanobenzoic acid involves the following steps:
Reduction of 3-nitrobenzoic acid: 3-nitrobenzoic acid is reduced to 3-aminobenzoic acid.
Bromination: 3-aminobenzoic acid is brominated to form 3-bromo-4-aminobenzoic acid.
Cyanation: 3-bromo-4-aminobenzoic acid is then reacted with sodium cyanide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound typically involves similar steps but on a larger scale. The reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: The nitrile group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Major Products:
Substitution: Products depend on the nucleophile used. For example, using sodium cyanide yields this compound.
Reduction: Reduction of the nitrile group yields 3-bromo-4-aminobenzoic acid.
Scientific Research Applications
3-Bromo-4-cyanobenzoic acid is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-cyanobenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the nitrile group make it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .
Comparison with Similar Compounds
- 3-Bromo-4-methylbenzoic acid
- 3-Bromo-4-nitrobenzoic acid
- 3-Bromo-4-aminobenzoic acid
Comparison:
- 3-Bromo-4-methylbenzoic acid : Similar in structure but has a methyl group instead of a nitrile group, making it less reactive in nucleophilic substitution reactions.
- 3-Bromo-4-nitrobenzoic acid : Contains a nitro group, which makes it more reactive in reduction reactions compared to the nitrile group.
- 3-Bromo-4-aminobenzoic acid : The presence of an amine group instead of a nitrile group makes it more suitable for further functionalization in organic synthesis .
3-Bromo-4-cyanobenzoic acid stands out due to its unique combination of a bromine atom and a nitrile group, making it a versatile intermediate in various chemical reactions and applications.
Properties
IUPAC Name |
3-bromo-4-cyanobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFUFPLTXVDCNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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